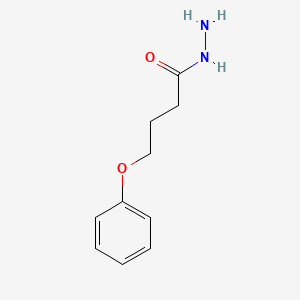
4-Phenoxybutanohydrazide
Descripción general
Descripción
4-Phenoxybutanohydrazide is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 4-Phenoxybutanohydrazide can be represented by the SMILES notation: C1=CC=C (C=C1)OCCCC (=O)NN . This indicates that the compound contains a phenyl group (C1=CC=C(C=C1)) linked to a butanohydrazide group (OCCCC(=O)NN) via an ether linkage (O).Aplicaciones Científicas De Investigación
Polyhydroxyalkanoates as Tissue Engineering Materials
Polyhydroxyalkanoates (PHAs), including poly 4-hydroxybutyrate (P4HB), exhibit properties desirable in biomaterials for medical devices and tissue engineering. They have been used in developing devices like sutures, cardiovascular patches, and bone marrow scaffolds due to their biodegradability and thermoprocessability (Chen & Wu, 2005).
Catalytic and Antibacterial Activities of Metal Complexes
Schiff base ligands synthesized from various compounds, including those similar to 4-Phenoxybutanohydrazide, show significant catalytic, DNA binding, and antibacterial activities. These complexes exhibit potential in pharmacological and biotechnological applications (El‐Gammal et al., 2021).
Anticonvulsant Activities of Heterocyclic Compounds
Research into heterocyclic compounds related to 4-Phenoxybutanohydrazide, like 1-((2S,3S)-2-(Benzyloxy)Pentan-3-yl) -4-(4-(4-(4-Hydroxyphenyl)Piperazin-1-yl) Phenyl)-1H-1,2,4-Triazol-5(4H)-One, has shown promising results in anticonvulsant activities, indicating potential applications in treating neurological disorders (Salomé et al., 2010).
Biodegradation of Endocrine Disrupters
Certain yeasts, like Candida rugopelliculosa, can utilize compounds structurally similar to 4-Phenoxybutanohydrazide for biodegradation, providing a potential pathway for the environmental removal of endocrine-disrupting pollutants (Rajendran et al., 2017).
Synthesis of Ordered Polymers
Research into the synthesis of ordered polymers using nonsymmetric monomers, including those related to 4-Phenoxybutanohydrazide, has led to the creation of polymers with specific structures and properties. These polymers have potential applications in materials science (Haba et al., 1998).
Herbicide Degradation in Soil
Phenoxy herbicides, related to 4-Phenoxybutanohydrazide, have been studied for their degradation in soils, particularly in agricultural contexts. The role of microorganisms in degrading these compounds is significant for environmental management (Merini et al., 2007).
Propiedades
IUPAC Name |
4-phenoxybutanehydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c11-12-10(13)7-4-8-14-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPGIEPYVGXOOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenoxybutanohydrazide | |
Synthesis routes and methods
Procedure details














Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2700226.png)

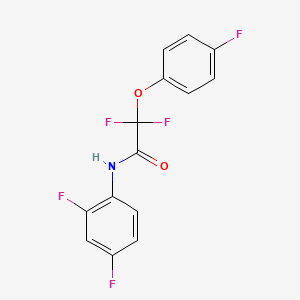
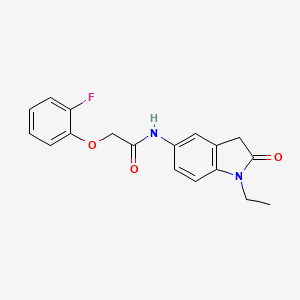
![4-[2-(Pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidine](/img/structure/B2700234.png)
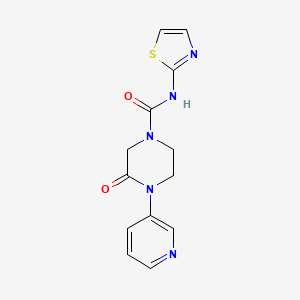

![8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2700238.png)
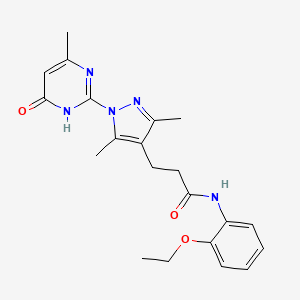
![3-[methyl(4-methylphenyl)sulfamoyl]-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2700241.png)
![2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2700242.png)

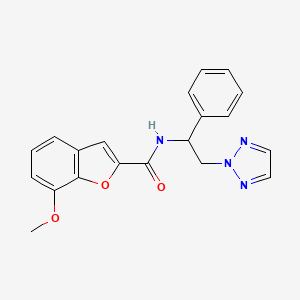
![4-ethyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid](/img/structure/B2700247.png)